Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate
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Overview
Description
Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate is a complex organic compound that features a pyrazole ring, a methyl ester group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylpyrazole, which is then reacted with appropriate reagents to introduce the methylcarbamoylamino group. The final step involves esterification to form the methyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group.
Scientific Research Applications
Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and methyl ester-containing molecules. Examples might include:
- 3,5-Dimethylpyrazole
- Methyl 2-phenylpropanoate
Uniqueness
What sets Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-10-15(22(3)21-13)11-19-17(24)20-12-18(2,16(23)25-4)14-8-6-5-7-9-14/h5-10H,11-12H2,1-4H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMAMBPMZIVDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)NCC(C)(C2=CC=CC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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